6-Bromo-N-propylquinazolin-4-amine
Description
6-Bromo-N-propylquinazolin-4-amine is a quinazoline derivative characterized by a bromine substituent at the 6-position and a propylamine group at the 4-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered aromatic rings (benzene and pyrimidine).
Synthesis:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 6-bromo-2-chloroquinazoline as the starting material. In a typical procedure (General Procedure B), the chloro group at the 4-position reacts with propylamine in isopropyl alcohol at 85°C for 6 hours, facilitated by N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The crude product is purified via silica gel chromatography, achieving >99% purity .
Properties
IUPAC Name |
6-bromo-N-propylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7H,2,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZMJXJVQQNXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-propylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.
Industrial Production Methods
Industrial production of 6-Bromo-N-propylquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-propylquinazolin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Bromo-N-propylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-N-propylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₃BrN₄
- HRMS (ESI) : m/z 297.03 [M+H]+ (calculated for C₁₁H₁₄BrN₄: 297.03)
- HPLC Purity : >99% .
Below is a detailed comparison of 6-bromo-N-propylquinazolin-4-amine with structurally analogous compounds:
Substituent Analysis and Structural Variations
Key Observations :
- Lipophilicity : The N-propyl group in the target compound provides moderate lipophilicity, whereas derivatives with morpholine (e.g., 6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine) or methoxyethyl groups exhibit enhanced solubility due to polar substituents .
- Electrophilic Reactivity : The 6-bromo substituent is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. Compounds with bromine at the 2-position (e.g., ) are less reactive toward SNAr due to steric hindrance .
Key Observations :
- Yields vary significantly based on amine nucleophilicity and steric effects. Bulky amines (e.g., 1-methylpyrazole) require longer reaction times (6 hours) but achieve moderate yields (78%), while smaller amines (e.g., 4-bromo-2-fluoroaniline) react faster (2 hours) with higher yields (80%) .
- The imidazole-containing derivative () achieves a 95% yield, likely due to the high nucleophilicity of the imidazole-propylamine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
